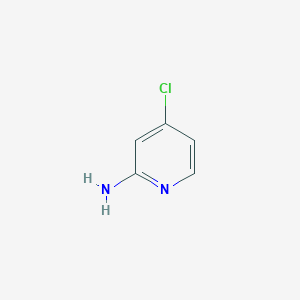
2-Amino-4-chloropyridine
Número de catálogo B016104
Peso molecular: 128.56 g/mol
Clave InChI: RQMWVVBHJMUJNZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Patent
US08895745B2
Procedure details


To 2-amino-4-chloropyridine (1.02 g, 7.9 mmol) in THF (20 mL) was added ethyl isocyanate (0.69 ml, 8.69 mmol) and the reaction heated at 55° C. for 18 hours. The reaction was concentrated in vacuo. The resulting white solid was suspended in EtOAc and filtered to give the product as a white solid (0.79 g).



Name
Identifiers


|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6]([Cl:8])[CH:5]=[CH:4][N:3]=1.[CH2:9]([N:11]=[C:12]=[O:13])[CH3:10]>C1COCC1>[Cl:8][C:6]1[CH:5]=[CH:4][N:3]=[C:2]([NH:1][C:12]([NH:11][CH2:9][CH3:10])=[O:13])[CH:7]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
1.02 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=CC(=C1)Cl
|
|
Name
|
|
|
Quantity
|
0.69 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)N=C=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
55 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
The reaction was concentrated in vacuo
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=CC(=NC=C1)NC(=O)NCC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 0.79 g | |
| YIELD: CALCULATEDPERCENTYIELD | 50.1% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
